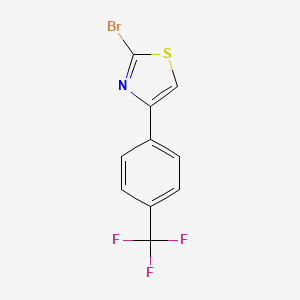

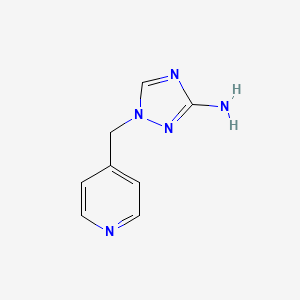

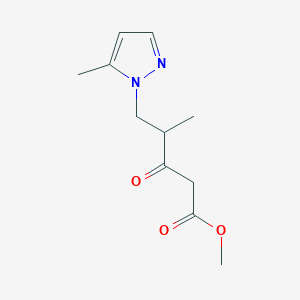

![molecular formula C9H7BrN2O2 B1394338 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1159831-07-8](/img/structure/B1394338.png)

7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Overview

Description

“7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound that belongs to the class of imidazopyridine . Imidazopyridine is an important fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This compound further reacts with bromine and iodine to produce 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides are obtained from the respective trihalides .Molecular Structure Analysis

The molecular structure of “7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is represented by the InChI code: 1S/C9H7BrN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14) .Chemical Reactions Analysis

The high reactivity of 2-methylimidazo[1,2-a]pyridine can be explained by the positive inductive effect and hyperconjugation of the methyl group . The reaction of triiodide with NaI in acetone produces 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium iodide .Physical And Chemical Properties Analysis

The physical form of “7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is solid . It has a molecular weight of 255.07 . The compound should be stored at room temperature .Scientific Research Applications

I have conducted multiple searches to find detailed information on the scientific research applications of “7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid” (AMY28938), but it appears that there is limited information available online regarding specific applications for this compound.

Medicinal Chemistry

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They have been studied for their potential use in treating various diseases, including tuberculosis .

Material Science

The structural character of imidazo[1,2-a]pyridines makes them useful in material science applications .

Mechanism of Action

Target of Action

This compound belongs to the class of imidazo[1,2-a]pyridines, which have been shown to possess a broad range of biological activity

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with various biological targets through different mechanisms . The specific interaction of AMY28938 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity . The specific pathways affected by AMY28938 and their downstream effects require further investigation.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s lipophilicity (Log Po/w) is predicted to be 2.13 (iLOGP), indicating potential for good bioavailability .

Result of Action

Imidazo[1,2-a]pyridines have been associated with a wide range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities . The specific effects of AMY28938 at the molecular and cellular level are subjects of ongoing research.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new drugs for tuberculosis . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine derivatives are being critically reviewed for their potential in this area .

properties

IUPAC Name |

7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYHSBMKGBVADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC(=CC2=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

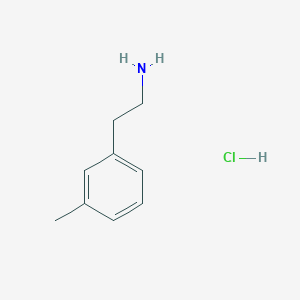

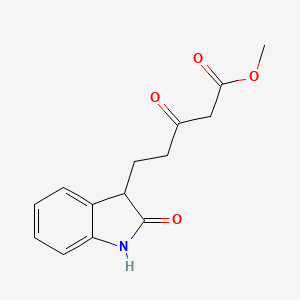

![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)

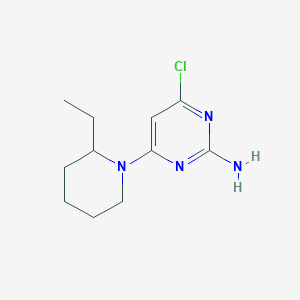

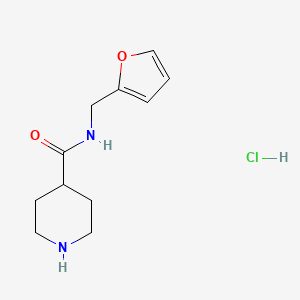

![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)

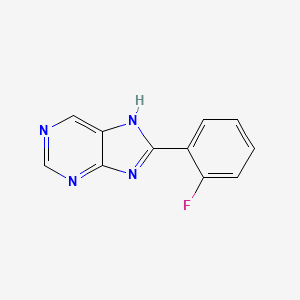

![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)